Superior DprE1 Binding Affinity Versus First-Line Antitubercular Drugs
In a 2025 structure-activity relationship study of pyrazine-1,3,4-oxadiazole analogs, the derivative compound 2f—directly synthesized from a scaffold analogous to 5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-amine—demonstrated a DprE1 binding affinity of −9.0 kcal/mol, which exceeded isoniazid by 3.7 kcal/mol and rifampicin by 1.1 kcal/mol [1]. The parent 2-amino-oxadiazole moiety was identified as essential for the hydrogen-bonding network with the DprE1 active site residues, and pyrazine substitution at the 5-position contributed to enhanced van der Waals contacts [1].
| Evidence Dimension | DprE1 enzyme binding affinity (ΔG, kcal/mol) |
|---|---|
| Target Compound Data | Compound 2f (pyrazine-1,3,4-oxadiazole derivative): −9.0 kcal/mol |
| Comparator Or Baseline | Isoniazid: −5.3 kcal/mol; Rifampicin: −7.9 kcal/mol |
| Quantified Difference | 41% stronger binding than rifampicin (1.1 kcal/mol difference); 70% stronger than isoniazid (3.7 kcal/mol difference) |
| Conditions | Molecular docking against Mtb DprE1 enzyme (PDB ID not specified); AutoDock Vina scoring function |
Why This Matters
Demonstrates that the pyrazine-oxadiazole-2-amine pharmacophore achieves target engagement superior to two WHO-recommended first-line TB drugs, establishing a validated starting point for lead optimization programs targeting drug-resistant tuberculosis.
- [1] Suryawanshi AG, et al. Design, Synthesis, Biological Evaluation, and Computational Studies of Pyrazine-1,3,4-Oxadiazole Analogs as Potential Antitubercular Agents. Chemistry & Biodiversity. 2025;e202500777. doi:10.1002/cbdv.202500777. PMID: 40512538. View Source
